

Crovatin: A Technical Guide to its Chemical Structure, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Crovatin*

Cat. No.: *B1630398*

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Abstract

Crovatin is a naturally occurring clerodane diterpenoid isolated from the plant *Croton oblongifolius*. This technical guide provides a comprehensive overview of the chemical structure of **Crovatin**, its isolation from natural sources, and its potential as an anti-tumor agent. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its cytotoxic activity against various cancer cell lines. Furthermore, a plausible signaling pathway for its anti-tumor mechanism is proposed based on the known activities of related clerodane diterpenoids. This document is intended to serve as a valuable resource for researchers interested in the therapeutic potential of **Crovatin** and other natural products.

Chemical Structure and Properties

Crovatin is a complex diterpenoid characterized by a fused ring system. Its chemical identity has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of **Crovatin**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₆ O ₆	[1][2]
Molecular Weight	374.43 g/mol	[2]
IUPAC Name	methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0 ^{1,11} .0 ^{5,9} .0 ^{5,16}]heptadecane-17-carboxylate	[1]
SMILES	CC1CCC23[C@H]4C15C--INVALID-LINK--C6=COC=C6	[2]
InChI Key	GRJSIUBKDJRQIL-OEGUFJNYSAN	[1]
CAS Number	142409-09-4	[3]
Class	Diterpenoid, Clerodane	[2][4]

Table 2: Spectroscopic Data for **Crovatin**

While a complete set of raw spectral data is not publicly available, the structural elucidation of **Crovatin** was achieved using standard spectroscopic techniques. The following table summarizes the types of data that would be expected and are referenced in the literature.

Spectroscopic Technique	Key Features for Structure Elucidation
^1H NMR	Signals corresponding to methyl groups, olefinic protons, protons adjacent to oxygen atoms, and the furan ring. Coupling patterns reveal the connectivity of protons in the molecule.
^{13}C NMR	Resonances for carbonyl carbons, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons, confirming the carbon skeleton.
Mass Spectrometry (MS)	Determination of the molecular weight and fragmentation pattern, which provides information about the different structural motifs within the molecule.
X-ray Crystallography	Provides the definitive three-dimensional structure of the molecule, including the absolute stereochemistry of the chiral centers. ^[2]

Isolation and Purification

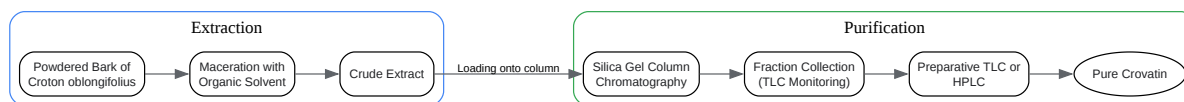
Crovatin is isolated from the stem bark of *Croton oblongifolius*. The general workflow for its isolation involves extraction followed by chromatographic separation.

Experimental Protocol: Isolation of Crovatin

The following is a generalized protocol based on methods for isolating clerodane diterpenoids from *Croton* species:

- Plant Material Collection and Preparation:
 - Collect the stem bark of *Croton oblongifolius*.
 - Air-dry the plant material in the shade and then grind it into a coarse powder.
- Extraction:

- Macerate the powdered bark with a suitable organic solvent (e.g., hexane, dichloromethane, or ethanol) at room temperature for an extended period (e.g., 3-7 days), with occasional shaking.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
- Fractionation (Optional but Recommended):
 - The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.
- Chromatographic Purification:
 - Subject the crude extract or the most active fraction to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
 - Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing **Crovatin**.
 - Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.
- Structure Elucidation:
 - Confirm the identity and purity of the isolated **Crovatin** using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Figure 1. General workflow for the isolation and purification of **Crovatin**.

Biological Activity and Mechanism of Action

Crovatin has been reported to exhibit anti-tumor activity. Studies on **Crovatin** and related clerodane diterpenoids from Croton species have demonstrated their cytotoxicity against various human cancer cell lines.

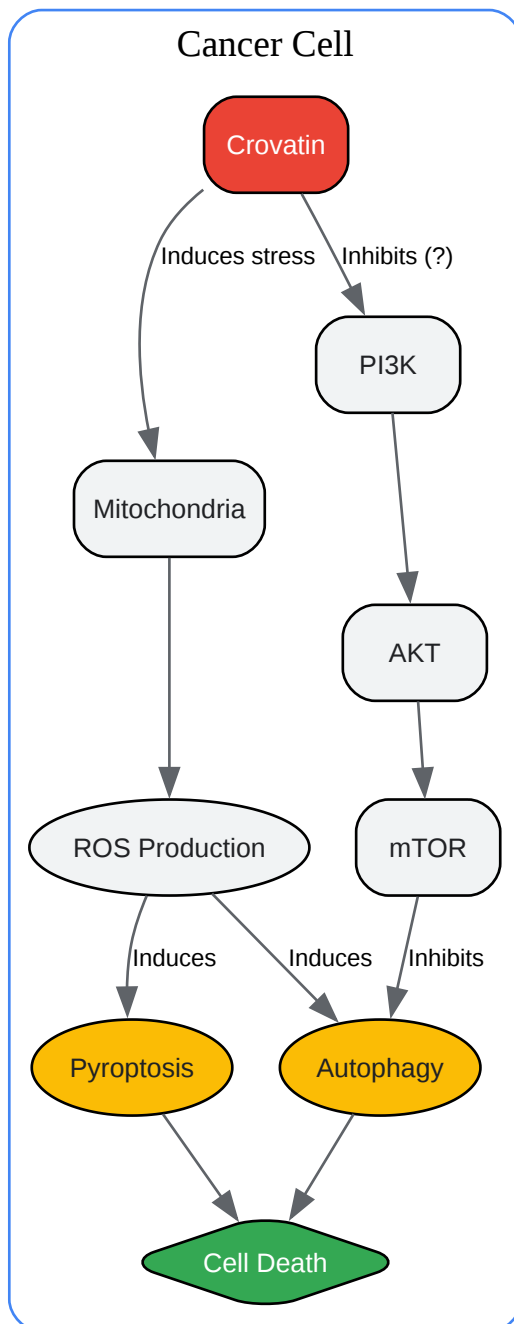
Table 3: Reported Cytotoxic Activity of Clerodane Diterpenoids from Croton Species

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Croblongifolin	HEP-G2, SW620, CHAGO, KATO3, BT474	Significant cytotoxicity	[2]
Mallotucin D	HepG2	-	[5]
trans-dehydrocrotonin	Ehrlich carcinoma	16	[6]
trans-crotonin	Ehrlich carcinoma	16	[6]
Megalocarpodolide D	A549, MCF7	63.8 ± 13.8, 136.2 ± 22.7	[7]
12-epi-megalocarpodolide D	A549, MCF7	Moderately active	[7]

Proposed Signaling Pathway for Anti-Tumor Activity

While the precise signaling pathway for **Crovatin**'s anti-tumor activity has not been fully elucidated, studies on other clerodane diterpenoids from Croton suggest potential

mechanisms. For instance, Mallotucin D, another clerodane diterpenoid from *Croton crassifolius*, has been shown to induce autophagic cell death and pyroptosis in HepG2 cells by promoting mitochondrial-related ROS production and inhibiting the PI3K/AKT/mTOR signaling pathway.[5] Based on this, a plausible mechanism for **Crovatin** could involve the induction of cellular stress pathways leading to cancer cell death.



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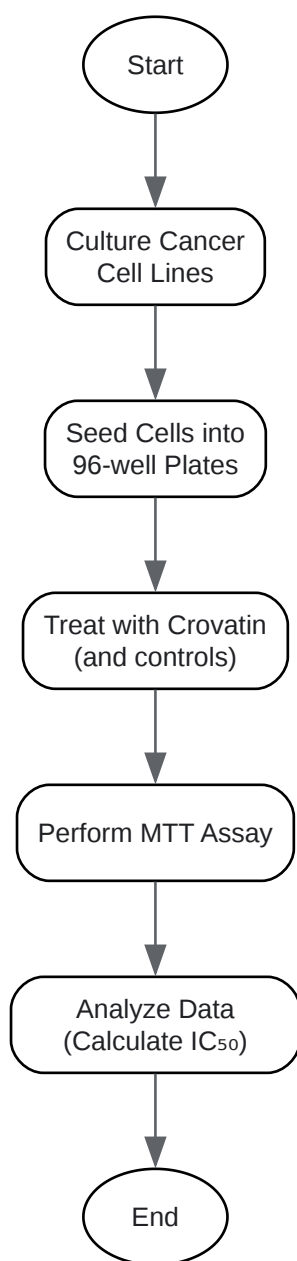
Figure 2. Proposed signaling pathway for **Crovatin**'s anti-tumor activity.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anti-tumor activity of **Crovatin**, a standard in vitro cytotoxicity assay such as the MTT assay can be performed.

- Cell Culture:
 - Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
 - Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:
 - Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
 - Allow the cells to adhere overnight.
- Treatment:
 - Prepare a stock solution of **Crovatin** in a suitable solvent (e.g., DMSO).
 - Treat the cells with serial dilutions of **Crovatin** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- MTT Assay:
 - After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
 - Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Data Analysis:

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of **Crovatin** that inhibits 50% of cell growth).



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Figure 3. Experimental workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

Crovatin, a clerodane diterpenoid from *Croton oblongifolius*, has demonstrated potential as an anti-tumor agent. This guide has provided a detailed overview of its chemical structure, isolation, and a plausible mechanism of action. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by **Crovatin**. In vivo studies are also necessary to evaluate its efficacy and safety in animal models. The development of a total synthesis route for **Crovatin** would also be beneficial for producing larger quantities for preclinical and clinical studies, as well as for generating analogs with improved therapeutic properties. The information presented here serves as a foundation for future investigations into the promising therapeutic applications of this natural product.

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- To cite this document: BenchChem. [Crovatin: A Technical Guide to its Chemical Structure, Isolation, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630398#what-is-the-chemical-structure-of-crovatin]

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